Product packaging for Cycloheptyl-cyclobutylamine(Cat. No.:)

Cycloheptyl-cyclobutylamine

Cat. No.: B8524935
M. Wt: 167.29 g/mol
InChI Key: HNNDBRDHUXXDIU-UHFFFAOYSA-N
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Description

Significance of Cycloaliphatic Amines in Synthetic Chemistry and Chemical Biology

Cycloaliphatic amines, which feature an amine group attached to a cycloalkane ring, are a cornerstone of modern synthetic chemistry and chemical biology due to their unique structural and chemical properties. researchgate.netresearchgate.net In synthetic chemistry, they serve as versatile building blocks and intermediates for the creation of more complex molecules. researchgate.net Their applications are widespread, ranging from the synthesis of pharmaceuticals and agrochemicals to their use as curing agents for epoxy resins, leading to materials with enhanced durability and resistance to UV radiation. rothamsted.ac.uk

The synthesis of cycloaliphatic amines can be achieved through various methods, including the reductive amination of cyclic ketones, the amination of cycloalkanols, and the hydrogenation of aromatic amines. researchgate.netgoogle.com These synthetic routes allow for the production of a diverse array of cycloaliphatic amines with varying ring sizes and substitution patterns.

In the realm of chemical biology, cycloaliphatic amines are integral to the design and synthesis of biologically active compounds. tetrawill.com The rigid, three-dimensional structure of the cycloalkane ring can serve as a scaffold to present functional groups in specific spatial orientations, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. nih.govru.nl This has led to their incorporation into a variety of therapeutic agents. google.com Furthermore, the use of enzymes, such as amine dehydrogenases and transaminases, in biocatalytic processes offers an environmentally benign route to chiral cycloaliphatic amines, which are valuable intermediates in the pharmaceutical industry. nih.govresearchgate.net The ability to create robust and reusable biocatalysts by immobilizing enzymes on surfaces is another area where amine chemistry plays a vital role. tetrawill.com

Research Context of Substituted Cycloalkylamines and Their Conformational Characteristics

The three-dimensional arrangement of atoms, or stereochemistry, is particularly crucial in drug design, as different stereoisomers of a molecule can exhibit vastly different biological activities. nih.gov For substituted cycloalkylamines, the relative orientation of the amine group and other substituents (cis or trans) can dramatically affect how the molecule interacts with its biological target. nih.gov Researchers often synthesize and evaluate all possible stereoisomers of a promising compound to identify the most potent and selective candidate. nih.gov

The conformational preferences of the cycloalkylamine scaffold are a key determinant of its biological function. For example, in the development of norepinephrine (B1679862) reuptake inhibitors, the optimization of the N,2-substituted cycloalkylamine scaffold has been a focus, with studies exploring the impact of ring size and substitution patterns on inhibitory activity. nih.govnih.gov The rigid nature of the cycloalkane ring can be advantageous in drug design by locking the molecule into a specific, biologically active conformation, thereby enhancing its potency and selectivity. ru.nl

Historical Development of Cyclobutane (B1203170) and Cycloheptane (B1346806) Ring Chemistry in Academic Research

The study of cycloalkanes has been a fundamental aspect of organic chemistry, with the development of our understanding of cyclobutane and cycloheptane rings marking significant milestones.

Cyclobutane Chemistry: The first synthesis of cyclobutane was reported in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene. wikipedia.org For a long time, cyclobutane and its derivatives were considered mere chemical curiosities due to their significant ring strain. However, the development of new synthetic methods, particularly [2+2] cycloaddition reactions, has made cyclobutane rings more accessible for research. organicreactions.org A significant breakthrough was the discovery that octafluorocyclobutane (B90634) could be readily formed by the thermal dimerization of tetrafluoroethylene. organicreactions.org This discovery spurred further research into the cycloaddition reactions of fluorinated alkenes. Today, cyclobutane-containing compounds are recognized for their presence in various natural products and their utility in medicinal chemistry, where the strained ring can impart unique conformational constraints on molecules. nih.govru.nl

Cycloheptane Chemistry: The study of cycloheptane has been driven by an interest in the conformations of medium-sized rings. Unlike the well-defined chair conformation of cyclohexane, cycloheptane is much more flexible and can adopt several conformations, with the twist-chair and chair forms being the most stable. aip.org Early research relied on theoretical calculations and electron diffraction studies to understand its structure. aip.org The development of more advanced analytical techniques has allowed for a more detailed characterization of the conformational landscape of cycloheptane and its derivatives. acs.org In recent years, research has focused on the synthesis of substituted cycloheptanes and their applications, for instance, in the development of novel catalytic systems. researchgate.net

The historical progression of research on both cyclobutane and cycloheptane rings highlights a move from fundamental studies of structure and strain to the application of these unique cyclic systems in the design of complex molecules with specific functions.

Data Tables

Table 1: Properties of Parent Cycloalkanes

PropertyCyclobutaneCycloheptane
Chemical Formula C₄H₈C₇H₁₄
Molar Mass 56.11 g/mol 98.19 g/mol
Boiling Point 12.5 °C118.5 °C
Melting Point -91 °C-12 °C
Density 0.720 g/cm³0.811 g/cm³
CAS Number 287-23-0291-64-5

Data sourced from public chemical databases.

Table 2: Properties of Related Cycloalkylamines

PropertyCyclobutylamine (B51885)Cycloheptylamine (B1194755)
Chemical Formula C₄H₉NC₇H₁₅N
Molar Mass 71.12 g/mol 113.20 g/mol
Boiling Point 81-82 °C163-165 °C
Density 0.833 g/mL0.873 g/mL
CAS Number 2516-34-95452-35-7

Data sourced from public chemical databases. nih.govsigmaaldrich.comchemicalbook.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N B8524935 Cycloheptyl-cyclobutylamine

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N-cyclobutylcycloheptanamine

InChI

InChI=1S/C11H21N/c1-2-4-7-10(6-3-1)12-11-8-5-9-11/h10-12H,1-9H2

InChI Key

HNNDBRDHUXXDIU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2CCC2

Origin of Product

United States

Mechanistic Investigations of Cycloheptyl Cyclobutylamine Reactivity

Examination of Carbon-Hydrogen (C-H) Activation Mechanisms in Cycloalkylamines

The direct functionalization of carbon-hydrogen (C-H) bonds in aliphatic amines represents a powerful strategy in modern organic synthesis, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalization. rsc.orgmdpi.com In cycloalkylamines such as Cycloheptyl-cyclobutylamine, the nitrogen atom can act as a directing group, guiding a metal catalyst to specific C-H bonds and enabling their selective conversion into new carbon-carbon or carbon-heteroatom bonds. cam.ac.uk This directed approach is crucial for overcoming the challenge of differentiating between the numerous, chemically similar C-H bonds present in the molecule's cycloheptyl and cyclobutyl rings. nih.gov

Palladium-Catalyzed C-H Activation and Cyclopalladation Pathways

Palladium complexes are particularly effective catalysts for the functionalization of C-H bonds in aliphatic amines. nih.gov The mechanism typically begins with the coordination of the amine's nitrogen atom to a palladium(II) center. This initial step brings the catalyst into close proximity with the C-H bonds on the alkyl chains. The C-H activation event itself then proceeds via a cyclometalation step, where a C-H bond is cleaved to form a stable cyclic intermediate known as a palladacycle. researchgate.net This process is often described as a concerted metalation-deprotonation (CMD) pathway.

The size of the resulting palladacycle is a critical factor in these reactions. While the formation of five- and six-membered rings is common in C-H activation chemistry, recent studies have shown that palladium can catalyze reactions through more strained four-membered ring cyclopalladation pathways, particularly for the activation of methyl groups adjacent to a secondary amine. cam.ac.ukresearchgate.net In the case of this compound, several cyclopalladation pathways are conceivable:

Four-membered palladacycle: Activation of a C-H bond on the cyclobutyl ring at the carbon atom attached to the nitrogen (the α-position).

Five-membered palladacycle: Activation of a C-H bond on the cyclobutyl ring at the β-position.

Larger-ring palladacycles: Activation of C-H bonds on the cycloheptyl ring.

Once the cyclopalladated intermediate is formed, the catalytic cycle continues. A common pathway involves the oxidation of the Pd(II) center to a high-valent Pd(IV) species, often by an external oxidant or the substrate itself (e.g., an aryl halide). nih.gov This Pd(IV) intermediate then undergoes C-C or C-X (where X is a heteroatom) bond-forming reductive elimination to release the functionalized product and regenerate a Pd(II) species, which can re-enter the catalytic cycle. nih.gov

Regioselectivity and Positional Selectivity in C-H Bond Functionalization

A primary challenge in the C-H functionalization of a molecule like this compound is controlling which of the many C-H bonds will react. nih.gov Regioselectivity refers to the preference for reaction at one position over another, which is governed by a combination of steric, electronic, and stereoelectronic factors.

Factors Influencing Selectivity:

Steric Hindrance: C-H bonds that are less sterically hindered are generally more accessible to the bulky metal catalyst, often leading to functionalization at the least substituted position. nih.gov However, this can be overridden by other factors.

Directing Group and Ring Strain: The amine directs the catalyst, and the formation of a stable palladacycle is a key determining factor. The preference for forming five-membered rings often leads to functionalization at the γ-position, while emerging methods can favor β-functionalization through four-membered rings. cam.ac.ukresearchgate.net

Catalyst and Ligand Control: The choice of palladium catalyst and, crucially, the ancillary ligands attached to it can dramatically alter positional selectivity. nih.gov Different ligands can tune the steric and electronic properties of the catalyst, favoring one cyclometalation pathway over another.

Reaction Conditions: The solvent, temperature, and choice of oxidant can also influence the outcome and selectivity of the C-H functionalization reaction.

In this compound, there is competition between C-H bonds on the cyclobutyl ring and the cycloheptyl ring. The relative reactivity would depend on the specific catalytic system employed. For instance, a system favoring a five-membered palladacycle might selectively functionalize a β-C-H bond on the cyclobutane (B1203170) ring or the cycloheptane (B1346806) ring, with the precise outcome depending on the subtle interplay of ring strain and conformational preferences. cam.ac.uknih.gov Recent advances have demonstrated that by modifying the catalytic system, it is possible to switch the site of functionalization within the same molecule, a concept known as regiodivergent synthesis. nih.gov

Table 1: Factors Influencing Positional Selectivity in Amine C-H Activation
FactorInfluence on SelectivityExample Mechanism
Palladacycle Stability Thermodynamically favored ring size (typically 5-membered) often dictates the site of activation (γ-position).Amine nitrogen coordinates to Pd, followed by C-H cleavage at the γ-carbon to form a stable 5-membered ring.
Ligand Design Bulky or electronically-tuned ligands can block certain sites or favor specific transition states, enabling access to less common pallacycle sizes (e.g., 4-membered). researchgate.netSpecialized pyridone or amino acid ligands can promote activation at the β-position.
Substrate Sterics Less-hindered C-H bonds are generally more accessible, often favoring primary C-H bonds over secondary or tertiary ones. researchgate.netActivation of a methyl C-H bond over a methylene (B1212753) C-H bond.
Oxidant The nature of the oxidant can influence the stability of Pd(IV) intermediates and the rate of reductive elimination, indirectly affecting which pathway is favored. nih.govUse of PhI(OAc)₂ versus a silver-based oxidant can lead to different product distributions.

Ring-Opening Reactions of Cyclobutylamine (B51885) Substructures

The cyclobutane ring is characterized by significant ring strain (approximately 26.5 kcal/mol), which makes it susceptible to ring-opening reactions under various conditions. This inherent strain serves as a powerful thermodynamic driving force for reactions that can cleave one of the ring's C-C bonds, leading to more stable, acyclic or larger-ring structures.

Radical Intermediates and Pathways in Ring Cleavage

The ring cleavage of a cyclobutylamine substructure can proceed through radical intermediates. researchgate.net The process can be initiated by single-electron transfer (SET) from the amine nitrogen, forming an aminium radical cation. This highly reactive intermediate can then trigger the cleavage of a C-C bond.

For a cyclobutylamine derivative, the key step is the β-fission of the cyclobutylcarbinyl radical system. rsc.org Once the aminium radical is formed, a hydrogen atom transfer (HAT) can generate a carbon-centered radical on the ring. If this radical is adjacent to the cyclobutane ring, it can undergo rapid, irreversible ring opening. The cleavage typically occurs at the β,γ-bond relative to the radical center. Kinetic studies on cyclobutylcarbinyl radicals have shown that this β-fission is a very fast process. rsc.org The regioselectivity of the ring cleavage is influenced by the stability of the resulting open-chain radical; cleavage will preferentially occur to form the more substituted, and thus more stable, radical. rsc.org

Cationic Rearrangement Mechanisms of Cyclobutylamine Derivatives

Cyclobutylamine derivatives can also undergo ring-opening and rearrangement through cationic intermediates. msu.edu The formation of a carbocation adjacent to the cyclobutane ring (a cyclobutylcarbinyl cation) leads to a rapid skeletal rearrangement. This process is driven by the release of ring strain and the formation of a more stable carbocation. ugent.be

A common rearrangement pathway for a cyclobutylcarbinyl cation is a 1,2-alkyl shift, which results in ring expansion to a more stable cyclopentyl cation. documentsdelivered.com This transformation is highly favorable because it relieves the significant strain of the four-membered ring and often converts a primary or secondary carbocation into a more stable secondary or tertiary one. msu.edu The mechanism can be concerted, where the bond migration occurs simultaneously with the departure of a leaving group, or it can be a stepwise process involving a discrete carbocation intermediate. chemrxiv.org Such rearrangements are a cornerstone of carbocation chemistry and provide a reliable method for constructing five-membered ring systems from cyclobutane precursors. ugent.be

Strain-Release Effects on Reaction Dynamics

The high reactivity of the cyclobutane ring in both radical and cationic reactions is fundamentally governed by the release of its internal strain energy. acs.orgnih.gov This strain arises from two main sources: angle strain (C-C-C bond angles of ~90° instead of the ideal 109.5° for sp³-hybridized carbon) and torsional strain (eclipsing interactions of hydrogen atoms on adjacent carbons).

In any reaction where a C-C bond of the cyclobutane ring is broken, this stored potential energy is released, providing a significant thermodynamic driving force. baranlab.org This strain-release lowers the activation energy of the ring-opening step, accelerating the reaction rate. nih.govresearchgate.net

In radical pathways , the driving force from strain release facilitates the homolytic β-scission of the C-C bond, making the ring opening of a cyclobutylcarbinyl radical much faster than the cleavage of a corresponding unstrained acyclic radical. rsc.org

In cationic pathways , the relief of strain energy is coupled with the electronic stabilization gained by forming a less-strained, often more-substituted, carbocation (e.g., a cyclopentyl cation). ugent.be

While strain release is a dominant factor, recent studies suggest that electronic delocalization effects can also play a crucial role in the reactivity of small rings, working alongside strain to lower activation barriers. acs.orgnih.gov

Table 2: Comparison of Ring-Opening Mechanisms for Cyclobutane Derivatives
FeatureRadical Ring-OpeningCationic Rearrangement
Initiating Event Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) to form a radical. libretexts.orgLoss of a leaving group or protonation to form a carbocation. msu.edu
Key Intermediate Cyclobutylcarbinyl radical. rsc.orgCyclobutylcarbinyl cation. documentsdelivered.com
Primary Driving Force Strain-release and formation of a stable alkyl radical. baranlab.orgStrain-release and formation of a more stable carbocation (e.g., cyclopentyl). ugent.be
Typical Product Type Linear, functionalized alkane.Ring-expanded product (e.g., cyclopentane (B165970) derivative).
Key Mechanistic Step Homolytic β-fission of a C-C bond. cmu.eduHeterolytic 1,2-alkyl shift. msu.edu

Electron Transfer Processes in Cycloalkylamine Transformations

Electron transfer (ET) processes are fundamental to many chemical transformations, including those involving amines. dntb.gov.uarsc.org In the context of cycloalkylamines, photoinduced electron transfer can initiate reactions by generating radical ions, which are highly reactive intermediates. researchgate.net The process typically begins with the photoexcitation of a catalyst, which then engages in a single electron transfer (SET) with the amine. nih.gov This can lead to the formation of an amine radical cation, which can undergo various subsequent reactions such as C-C bond cleavage or rearrangement.

The efficiency and pathway of these electron transfer reactions are influenced by both thermodynamic and kinetic factors, which can be understood through frameworks like the Marcus theory of electron transfer. rsc.org The surrounding medium, such as the use of zeolites or other microheterogeneous systems, can also play a significant role in mediating these electron transfer processes. semanticscholar.org

Transition State Analysis and Reaction Energetics

Understanding the transition state is crucial for elucidating reaction mechanisms and predicting reactivity. nih.gov Transition state analysis provides insights into the geometry and energy of the highest-energy point along the reaction coordinate, which directly influences the reaction rate. nih.gov For reactions involving cycloalkylamines, computational and experimental methods can be employed to characterize these transient species. chemrxiv.org

The energetics of a reaction, including the activation barrier and reaction enthalpy, determine the feasibility and spontaneity of a chemical transformation. In the case of rearrangements or ring-opening reactions of cycloalkyl systems, the stability of carbocation intermediates and the relief of ring strain are significant driving forces.

Influence of Electronic Delocalization on Reaction Barriers

Electronic delocalization within a molecule can significantly impact its reactivity by stabilizing the ground state, transition state, or intermediates. dntb.gov.ua In cyclic systems, delocalization can lower activation barriers for reactions. nih.gov For instance, the enhanced reactivity of certain small rings is attributed to electronic delocalization in the transition state, an effect distinct from barrier lowering due to strain release alone. nih.gov

This principle can be extended to understand the reactivity of cycloalkylamines. Delocalization of electrons, potentially involving the nitrogen lone pair and adjacent sigma bonds, can influence the energy of the transition state for various transformations. The extent of this delocalization can be quantified and correlated with activation barriers, providing a predictive model for reactivity. nih.govdntb.gov.ua

The following table illustrates the impact of electronic delocalization on activation enthalpies for the ring-opening of various cycloalkanes, demonstrating a correlation that improves upon predictions based solely on strain release.

CompoundReaction Enthalpy (kcal/mol)Calculated Activation Enthalpy (kcal/mol)Predicted Activation Enthalpy (with delocalization) (kcal/mol)
Cyclobutane-26.836.135.5
Cyclopropane-28.426.427.1
Bicyclo[1.1.0]butane-67.713.515.3
[1.1.1]Propellane-28.25.04.8

Data adapted from studies on delocalization-enabled reactivity. nih.gov

Non-Statistical Dynamic Effects in Migratory Aptitude

In certain chemical reactions, particularly those involving carbocation rearrangements, the distribution of products may not be solely governed by the lowest energy pathways on the potential energy surface. nih.gov These are known as non-statistical dynamic effects, where the momentum of the reacting molecules as they traverse the transition state region can influence the reaction outcome. researchgate.net

Such dynamic effects can play a crucial role in determining the migratory aptitude of different alkyl groups in rearrangement reactions. nih.gov For a molecule like this compound, if a reaction proceeds through a carbocation intermediate, the rearrangement of either the cycloheptyl or cyclobutyl group could be influenced by these dynamic factors, leading to product ratios that differ from those predicted by transition state theory alone. Molecular dynamics simulations are a powerful tool for investigating these effects and understanding the complex interplay between potential energy surface topography and molecular motion. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is the cornerstone for elucidating the molecular structure of Cycloheptyl-cyclobutylamine in solution. It provides detailed information about the chemical environment of each nucleus, their connectivity, and spatial relationships, which is crucial for understanding the compound's three-dimensional structure and dynamic behavior.

The ¹H NMR spectrum of this compound is expected to be complex due to the numerous, often overlapping signals from the protons on the two cycloalkane rings. The cyclobutane (B1203170) ring, in particular, presents a unique analytical challenge. Unlike more rigid systems, the cyclobutane ring is fluxional, undergoing a rapid "ring-puckering" motion that influences the chemical shifts and coupling constants of its protons.

In substituted cyclobutanes, the analysis of proton-proton coupling constants (J-couplings) is a powerful tool for determining stereochemistry and conformational preferences. researchgate.net Vicinal coupling constants (³JHH) between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus relationship. For cyclobutane systems, cis and trans coupling constants can vary widely, typically in the ranges of 4.6–11.5 Hz and 2.0–10.7 Hz, respectively. researchgate.net Long-range couplings, such as four-bond couplings (⁴JHH), can also provide valuable conformational information; for instance, ⁴J(eq-eq) couplings are often around 5 Hz, while ⁴J(ax-ax) couplings are near 0 Hz. nih.gov

For this compound, the proton attached to the nitrogen-bearing carbon of the cyclobutyl ring (the α-proton) would be of particular interest. Its chemical shift and coupling to adjacent methylene (B1212753) protons would indicate its preferred orientation (axial vs. equatorial) and, by extension, the conformation of the cycloheptyl substituent. The broad signals of the cycloheptyl ring protons would further complicate the spectrum, likely requiring two-dimensional NMR techniques for full assignment. The proton on the nitrogen atom (N-H) would typically appear as a broad singlet, which can disappear upon D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
NH 1.0 - 2.5broad singletPosition is solvent-dependent; disappears on D₂O exchange.
Cyclobutyl-CH -N2.8 - 3.5multipletThe α-proton, deshielded by the nitrogen atom.
Cycloheptyl-CH -N2.5 - 3.2multipletThe α-proton, deshielded by the nitrogen atom.
Cyclobutyl-CH1.5 - 2.4multipletComplex overlapping signals from the three methylene groups.
Cycloheptyl-CH1.2 - 1.9multipletBroad, overlapping signals from the six methylene groups.

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum. A proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each chemically non-equivalent carbon atom, confirming the presence of eleven unique carbons in the molecule (four from the cyclobutane ring and seven from the cycloheptyl ring). The chemical shifts of the carbons directly bonded to the nitrogen (α-carbons) would be significantly downfield compared to the other aliphatic carbons due to the deshielding effect of the nitrogen atom.

To unambiguously assign each proton and carbon signal, two-dimensional heteronuclear NMR techniques are indispensable. sc.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). nih.gov It is invaluable for assigning the resonances of the many overlapping methylene groups in the cycloalkane rings.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). core.ac.uk HMBC is crucial for establishing the connectivity of the entire molecular framework, for instance, by showing a correlation between the α-proton on the cyclobutyl ring and the α-carbon of the cycloheptyl ring, through the nitrogen atom.

Together, these NMR methods allow for a complete and detailed assignment of the molecular structure in solution. ipb.pt

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm) Notes
C -N (Cyclobutyl)50 - 60The α-carbon, deshielded by the nitrogen atom.
C -N (Cycloheptyl)55 - 65The α-carbon, deshielded by the nitrogen atom.
C H₂ (Cyclobutyl)20 - 35β-carbons.
C H₂ (Cyclobutyl)10 - 20γ-carbon.
C H₂ (Cycloheptyl)25 - 40Various methylene carbons of the seven-membered ring.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Stability and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can be used to study conformational equilibria. whitman.edunih.gov For this compound, the key vibrational modes would be those associated with the N-H bond, C-N bond, and the C-H bonds of the cycloalkane rings.

N-H Stretch: A characteristic medium-to-weak absorption band is expected in the IR spectrum between 3300 and 3500 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups of the cycloalkane rings.

N-H Bend: An N-H bending (scissoring) vibration typically appears in the region of 1550-1650 cm⁻¹.

C-N Stretch: The C-N stretching vibration is expected in the fingerprint region, generally between 1000 and 1250 cm⁻¹.

By conducting variable-temperature studies, vibrational spectroscopy can be used to assess conformational stability. nih.gov As the temperature changes, the relative populations of different conformers (e.g., those with axial vs. equatorial substituents) can shift, leading to changes in the intensities of certain vibrational bands. This allows for the determination of the enthalpy difference between conformers. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR)
N-H Stretch3300 - 3500Medium-Weak
C-H Stretch (aliphatic)2850 - 3000Strong
N-H Bend1550 - 1650Medium
C-H Bend1440 - 1480Medium
C-N Stretch1000 - 1250Medium-Weak

Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. umsystem.edu For this compound (C₁₁H₂₁N), the nominal molecular weight is 167. The molecular ion peak (M⁺˙) at m/z 167 would be observed, and its odd mass is consistent with the nitrogen rule for a compound containing a single nitrogen atom. whitman.edu

The primary fragmentation pathway for aliphatic amines under electron ionization (EI) is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edu This is a charge-site initiated fragmentation driven by the stability of the resulting iminium cation. wikipedia.org For this compound, two principal α-cleavage pathways are possible:

Loss of a cycloheptyl radical (•C₇H₁₃): This would result in a fragment ion at m/z 70.

Loss of a cyclobutyl radical (•C₄H₇): This pathway would produce a fragment ion at m/z 112.

The relative abundance of these fragment ions would depend on the relative stability of the radicals lost. Further fragmentation of the cycloalkane rings can also occur, leading to a complex pattern of lower-mass ions. libretexts.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Fragmentation Pathway
167[C₁₁H₂₁N]⁺˙Molecular Ion (M⁺˙)
112[C₇H₁₄N]⁺α-cleavage: Loss of •C₄H₇ (cyclobutyl radical)
70[C₄H₈N]⁺α-cleavage: Loss of •C₇H₁₃ (cycloheptyl radical)

X-ray Crystallography for Solid-State Structure Determination of Cycloalkylamine Derivatives and Hydrates

While NMR provides structural information in solution, X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. nih.govnih.gov

An X-ray crystallographic analysis of a derivative of this compound or its hydrate (B1144303) would yield precise data on bond lengths, bond angles, and torsional angles. nih.gov This would unambiguously establish the puckering of the cyclobutane ring, the conformation of the cycloheptyl ring (e.g., chair, boat, or twist-chair), and the relative orientation of the two rings. Furthermore, the crystal structure would reveal details of the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the secondary amine's N-H group as a donor and the nitrogen lone pair as an acceptor. nih.gov This technique is the gold standard for absolute configuration and solid-state conformational analysis. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Methods for Electronic Structure and Bonding Analysis

Quantum chemical methods are fundamental to determining the electronic structure of molecules, which in turn governs their chemical properties and reactivity. northwestern.eduwikipedia.org These methods, rooted in solving the Schrödinger equation, provide a detailed picture of electron distribution and bonding. For molecules like Cycloheptyl-cyclobutylamine, wave function theory (WFT) and density functional theory (DFT) are the two primary approaches. taylor.edu WFT methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer a rigorous treatment of electron correlation. DFT, on the other hand, calculates the electronic structure based on the electron density, providing a balance between computational cost and accuracy. taylor.edu

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational tool for investigating the mechanisms of chemical reactions due to its favorable balance of accuracy and computational efficiency. taylor.edu It allows researchers to map out potential energy surfaces, locate transition states, and calculate activation energies, thereby elucidating the step-by-step pathway of a reaction.

For systems containing a cyclobutane (B1203170) ring, DFT calculations have been instrumental in understanding reaction mechanisms. For instance, DFT has been used to study the stereospecific synthesis of cyclobutanes from pyrrolidines, revealing that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. acs.org The calculations explained the stereoretentive nature of the product by showing a barrierless collapse of this biradical. acs.org Similarly, the mechanism of a photochemically induced Norrish-Yang cyclization to form a cyclobutanol (B46151) ring in the natural product providencin has been assessed with DFT, confirming the feasibility of the proposed biosynthetic route. researchgate.netnih.gov In another study, the reaction pathways for the addition of a hydroxide ion to cyclobutane-1,2-dione were calculated using the B3LYP functional, identifying the most likely pathway as a ring contraction of a tetrahedral intermediate. sciforum.net

For this compound, DFT could be applied to explore various potential reactions, such as its synthesis, oxidation, or reactions involving the amine group. By modeling the reactants, intermediates, transition states, and products, one could predict the most favorable reaction pathways and understand the role of the bulky cycloalkyl groups in influencing reactivity and selectivity.

Ab Initio Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Effects

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines quantum mechanical calculations of forces with classical mechanics to model the dynamic behavior of atoms in a molecule. wikipedia.orgnih.gov This method is particularly useful for exploring the conformational landscape of flexible molecules, as it allows for the simulation of molecular motion and the transitions between different energy minima over time.

The conformational flexibility of the seven-membered cycloheptane (B1346806) ring is well-documented, with various twist-chair and boat conformations being close in energy. acs.orgresearchgate.net AIMD simulations can be used to study the interconversion between these conformers, providing insights into the dynamic equilibrium and the energy barriers for these transitions. For a related molecule, cyclohexane, accelerated AIMD simulations have been shown to increase the rate of chair-to-chair interconversion by a factor of approximately 1 x 10⁵, allowing for efficient sampling of the conformational space while maintaining the correct canonical distribution of states. nih.gov

For this compound, the combination of the highly flexible cycloheptyl ring and the puckered cyclobutane ring attached to the amine group creates a complex conformational landscape. AIMD simulations would be essential to understand the preferred spatial arrangement of the molecule, the dynamics of ring-puckering and twisting, and how these motions influence the accessibility and reactivity of the amine's lone pair of electrons. Such simulations could also reveal intramolecular hydrogen bonding possibilities and their dynamic stability.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry plays a crucial role in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra or even serve as a predictive tool for uncharacterized compounds. wikipedia.org Methods like DFT and Time-Dependent DFT (TD-DFT) are commonly used to calculate various spectroscopic properties.

For example, computational studies on halogen-bonded complexes between tertiary amines and CBr₄ have successfully used TD-DFT to predict UV-Vis absorption spectra. uoa.grresearchgate.net The calculations showed that charge transfer interactions result in new absorption peaks at longer wavelengths, a finding that aligns with experimental observations. uoa.grresearchgate.net In the realm of chiroptical spectroscopy, computational models have been developed to predict the circular dichroism (CD) response for chiral amines, enabling the rapid determination of enantiomeric excess. acs.org

For this compound, quantum chemical calculations could predict a range of spectroscopic data.

NMR Spectroscopy: Calculation of nuclear shielding tensors can predict ¹H and ¹³C chemical shifts, which would be invaluable for structural elucidation.

Vibrational Spectroscopy: Calculation of vibrational frequencies can predict the Infrared (IR) and Raman spectra, helping to identify characteristic functional group vibrations.

UV-Vis Spectroscopy: TD-DFT calculations could predict electronic transitions, providing information about the molecule's absorption of ultraviolet and visible light.

A comparison of these predicted spectra with experimentally obtained data would serve as a rigorous validation of both the computational model and the experimental structural assignment.

Table 1: Predicted Spectroscopic Data for Amine-Related Compounds Using Computational Methods Note: This table presents examples of computationally predicted spectroscopic data for compounds structurally related to this compound, as direct data for the target molecule is not available in the cited literature.

Compound Class/System Spectroscopic Property Computational Method Predicted Outcome Reference
Tertiary Amine-CBr₄ Complexes UV-Vis λmax TDA-B3LYP/def2-TZVP New absorption peaks appear at 355–440 nm due to charge transfer. uoa.gr

Strain Energy Analysis and its Influence on Reactivity and Selectivity

Ring strain, a combination of angle strain, torsional strain, and steric strain, significantly influences the stability and reactivity of cyclic molecules. libretexts.orgkhanacademy.org Computational methods allow for the quantification of this strain energy, providing a basis for understanding and predicting chemical behavior.

The cyclobutane ring possesses considerable ring strain (approximately 110 kJ/mol or 26 kcal/mol) due to its compressed C-C-C bond angles of about 88°, a significant deviation from the ideal 109.5°. libretexts.org This high strain energy makes cyclobutane rings susceptible to ring-opening reactions that release this energy. libretexts.orgpressbooks.pub The cycloheptane ring has less angle strain but is subject to torsional strain, which it alleviates by adopting non-planar twist-chair and twist-boat conformations. acs.orgresearchgate.net

The presence of both a strained cyclobutyl group and a flexible cycloheptyl group in this compound would create a unique reactivity profile. Strain energy analysis, likely performed using homodesmotic reactions or by comparing the heat of formation with an acyclic, strain-free analogue, could quantify the total strain in the molecule. This information would be critical for predicting its thermal stability and its propensity to undergo reactions that involve the opening of the cyclobutane ring. The strain can also influence the selectivity of reactions at the amine center by sterically hindering certain approach trajectories of reactants. The release of this inherent strain can be a powerful driving force in chemical reactions. udel.edunih.gov

Table 2: Strain Energies of Relevant Cycloalkanes

Cycloalkane Ring Size Total Strain Energy (kcal/mol) Key Strain Contributions
Cyclopropane 3 27.5 Angle Strain, Torsional Strain
Cyclobutane 4 26.3 Angle Strain, Torsional Strain
Cyclopentane (B165970) 5 6.2 Torsional Strain
Cyclohexane 6 0 (Essentially Strain-Free)
Cycloheptane 7 6.3 Torsional Strain

Data sourced from heats of combustion measurements, which provide experimental values that computational models aim to replicate. pressbooks.pub

Molecular Modeling of Intermolecular Interactions and Binding Modes

Molecular modeling, particularly through molecular dynamics (MD) simulations and docking studies, is essential for understanding how molecules interact with each other and with larger biological targets. researchgate.netulisboa.pt These simulations can reveal the nature of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical in determining physical properties and biological activity.

Studies on primary amines have shown a competition between hydrogen bonding and dispersion interactions in their crystal structures. ed.ac.uk As the alkyl chain length increases, dispersion forces become more dominant in directing the molecular packing. ed.ac.uk For this compound, the amine group can act as both a hydrogen bond donor and acceptor, while the large, nonpolar cycloalkyl groups will primarily engage in van der Waals and hydrophobic interactions. MD simulations of this molecule in various solvents could predict its solvation properties and its tendency to aggregate.

Furthermore, if this compound were to be investigated as a ligand for a biological receptor, computational docking simulations would be the first step in predicting its binding mode. nih.gov These simulations would place the molecule into the active site of a protein and score the potential binding poses based on intermolecular forces. Subsequent MD simulations of the ligand-protein complex could then be used to assess the stability of the binding mode and to calculate the free energy of binding, providing a theoretical prediction of its affinity. researchgate.net

Derivatization and Functionalization Strategies for Cycloheptyl Cyclobutylamine Scaffolds

Amine Functional Group Transformations (e.g., Sulfonamide Formation, Quaternary Ammonium (B1175870) Cation Formation)

The secondary amine is the most reactive functional group in the cycloheptyl-cyclobutylamine molecule and provides a primary handle for derivatization. Standard amine chemistries can be readily applied to introduce a variety of functional groups, thereby modulating the electronic and steric properties of the parent molecule.

One of the most common transformations is the formation of sulfonamides. researchgate.netijarsct.co.infrontiersrj.com This is typically achieved by reacting this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. ijarsct.co.inlibretexts.org The resulting sulfonamide introduces a strongly electron-withdrawing group, which can significantly alter the chemical and biological properties of the molecule. The reaction is generally robust and tolerates a wide range of substituents on the sulfonyl chloride, allowing for the introduction of diverse aryl and alkyl moieties. organic-chemistry.org

Another important derivatization is the formation of quaternary ammonium cations. quora.comwikipedia.orglibretexts.org This is accomplished through the exhaustive alkylation of the secondary amine with an alkyl halide (R-X). wikipedia.orgphysicsandmathstutor.com The reaction proceeds via sequential alkylation, first to a tertiary amine, and then to the permanently charged quaternary ammonium salt. libretexts.orgphysicsandmathstutor.com The choice of the alkylating agent allows for the introduction of various alkyl groups, influencing the steric bulk and lipophilicity of the resulting cation. wikipedia.org Quaternary ammonium salts have distinct physical and biological properties compared to their precursor amines. quora.com

TransformationReagentsFunctional Group Introduced
Sulfonamide FormationSulfonyl chloride (R-SO₂Cl), BaseSulfonamide (-SO₂-N<)
Quaternary Ammonium Cation FormationAlkyl halide (R-X)Quaternary Ammonium Cation (-N⁺R₂<)

Functionalization of Cyclobutane (B1203170) and Cycloheptane (B1346806) Rings

Beyond the amine, the cyclobutane and cycloheptane rings offer opportunities for further structural modification. These transformations can be more challenging due to the lower reactivity of C-H bonds compared to the N-H bond of the amine. However, modern synthetic methods provide pathways for the selective functionalization of these carbocyclic systems.

Regioselective and Stereoselective Functionalization of Cyclobutylamines

The functionalization of the cyclobutane ring in this compound requires strategies that can control both the position (regioselectivity) and the three-dimensional arrangement (stereoselectivity) of the newly introduced substituents. nih.govacs.orgchemistryviews.org The inherent ring strain of the cyclobutane moiety can be exploited to facilitate certain reactions. nih.gov

Various methods have been developed for the stereocontrolled synthesis and functionalization of cyclobutane derivatives, which can be adapted to the this compound scaffold. nih.govresearchgate.net These often involve multi-step sequences, starting with the formation of a functionalized cyclobutane precursor that is later elaborated. nih.gov For instance, photochemical [2+2] cycloaddition reactions can be employed to construct the cyclobutane ring with specific stereochemistry, which can then be converted to the desired amine. acs.orgnih.gov The introduction of directing groups on the cyclobutane ring can also facilitate regioselective C-H functionalization. nih.gov

StrategyKey PrincipleDesired Outcome
Photochemical [2+2] CycloadditionControlled formation of the cyclobutane ring from alkenes.Pre-installed functional groups with defined stereochemistry.
Use of Chiral AuxiliariesCovalent attachment of a chiral molecule to guide the reaction.Enantiomerically enriched products.
Directing GroupsA functional group that directs a reagent to a specific position.Regioselective introduction of new substituents.

Ring Expansion and Rearrangement Products

The strained nature of the cyclobutane ring makes it susceptible to ring expansion and rearrangement reactions, providing a pathway to larger and more complex cyclic systems. nih.govchemistrysteps.comconsensus.app These transformations are often promoted by the formation of a carbocation adjacent to the cyclobutane ring. chemistrysteps.com For instance, treatment of a cyclobutanol (B46151) derivative with acid can induce a pinacol-type rearrangement, leading to a cyclopentanone.

In the context of this compound, functionalization of the cyclobutane ring to introduce a suitable leaving group or a carbocation precursor could initiate such rearrangements. chemistrysteps.com For example, deamination of an aminomethylcyclobutane derivative can lead to a ring-expanded cyclopentyl cation. The specific outcome of these rearrangements is often dictated by the substitution pattern on the ring and the reaction conditions. libretexts.org Beckmann rearrangement of a cyclobutanone (B123998) oxime is another classic method to achieve ring expansion to a five-membered lactam. wikipedia.orgorganic-chemistry.org

Rearrangement TypePrecursorProduct
Carbocation-mediatedCyclobutylmethyl halide/alcoholCyclopentyl derivative
Tiffeneau-DemjanovAminomethylcyclobutaneCyclopentanone
BeckmannCyclobutanone oximeFive-membered lactam

Introduction of Complex Substituted Moieties and Heteroaromatic Scaffolds

To further expand the chemical space accessible from the this compound scaffold, more complex substituents and heteroaromatic systems can be introduced. nih.govnih.gov These modifications can dramatically alter the properties of the parent molecule and are often key in the development of new chemical entities.

The secondary amine provides a convenient attachment point for a wide variety of complex moieties through N-alkylation or N-acylation reactions. For instance, coupling with a carboxylic acid containing a complex substituent using standard peptide coupling reagents would yield the corresponding amide.

The introduction of heteroaromatic scaffolds can be achieved through several synthetic strategies. researchgate.netnih.govresearchgate.net One common approach is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of the secondary amine with a heteroaryl halide or triflate. nih.gov This reaction is highly versatile and provides access to a vast array of N-heteroaryl derivatives. Alternatively, nucleophilic aromatic substitution (SNA_r) reactions can be employed if the heteroaromatic ring is sufficiently electron-deficient or contains a good leaving group. exlibrisgroup.com These methods open the door to a rich diversity of structures incorporating rings such as pyridines, pyrimidines, indoles, and quinolines. nih.govexlibrisgroup.com

Reaction TypeReagentsMoiety Introduced
Buchwald-Hartwig AminationHeteroaryl halide, Palladium catalyst, BaseHeteroaromatic ring
Nucleophilic Aromatic SubstitutionElectron-deficient heteroaryl halideHeteroaromatic ring
Amide CouplingCarboxylic acid, Coupling reagentComplex acyl group

Cycloheptyl Cyclobutylamine As a Synthetic Building Block in Complex Molecule Synthesis

Utility in the Construction of Heterocyclic Scaffolds

The secondary amine of cycloheptyl-cyclobutylamine serves as a reactive handle for the construction of a wide array of nitrogen-containing heterocycles, which are prevalent scaffolds in numerous biologically active compounds. The nucleophilic nature of the amine allows it to participate in various classical and modern cyclization strategies.

Key synthetic applications include:

Condensation Reactions: The amine can react with dicarbonyl compounds or their equivalents (e.g., β-keto esters, α,β-unsaturated ketones) to form foundational heterocyclic systems such as pyridines, pyrimidines, and diazepines. The cycloheptyl and cyclobutyl groups can influence the regioselectivity of these reactions and the final conformation of the resulting heterocyclic ring.

Pictet-Spengler and Bischler-Napieralski Reactions: For the synthesis of more complex fused heterocyclic systems like tetrahydroisoquinolines and β-carbolines, the this compound can be acylated and subsequently cyclized under acidic conditions. These scaffolds are integral to many natural products and pharmaceuticals.

Multi-component Reactions (MCRs): The amine is an ideal component for MCRs, such as the Ugi or Mannich reactions, which allow for the rapid assembly of complex, drug-like molecules from simple starting materials. This approach enables the efficient generation of diverse chemical libraries for high-throughput screening.

The choice of synthetic route can be tailored to achieve specific stereochemical outcomes, leveraging the inherent chirality of the building block or employing chiral catalysts to control the formation of new stereocenters.

Table 1: Synthetic Reactions for Heterocycle Construction
Reaction TypeReactantsResulting HeterocyclePotential Utility
CondensationDicarbonyls, β-keto estersPyridines, Pyrimidines, DiazepinesCore scaffolds for kinase inhibitors, GPCR modulators
Pictet-SpenglerAldehydes/KetonesTetrahydroisoquinolinesAntiviral, anticancer agents
Ugi Reaction (MCR)Aldehyde, Isocyanide, Carboxylic Acidα-acylamino carboxamidesRapid library synthesis for lead discovery

Incorporation into Designed Chemical Probes and Enzyme Inhibitors

Chemical probes and enzyme inhibitors are critical tools for elucidating biological pathways and validating drug targets. The unique topology of this compound makes it a valuable fragment for designing potent and selective modulators of protein function.

Enzyme Inhibitors: The amine moiety can act as a key hydrogen-bonding donor or acceptor, anchoring the inhibitor within the enzyme's active site. For instance, in kinase inhibitors, the secondary amine can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket. The bulky, lipophilic cycloheptyl group can occupy hydrophobic pockets, while the rigid cyclobutane (B1203170) ring helps to orient the molecule for optimal interaction with the target protein. This combination of features can enhance both potency and selectivity.

Chemical Probes: Activity-based probes (ABPs) are often designed with a reactive "warhead" to covalently label a target enzyme. The this compound scaffold can be functionalized with such electrophilic groups. Competitive profiling experiments using these probes can then be employed to screen for and identify potent inhibitors that bind to the active site and prevent labeling. nih.gov The scaffold can also be appended with reporter tags, such as fluorophores or biotin, via the amine, to facilitate detection and isolation of the target protein. nih.gov

The development of selective inhibitors often involves a detailed structure-activity relationship (SAR) study, where modifications to the cycloheptyl and cyclobutyl rings can be systematically explored to optimize binding affinity and pharmacokinetic properties.

Table 2: Applications in Probes and Inhibitors
ApplicationRole of this compoundKey InteractionsExample Target Class
Enzyme InhibitorProvides scaffold for optimal orientation in active site.H-bonding (amine), hydrophobic interactions (cycloheptyl).Protein Kinases, Proteases
Activity-Based ProbeCore structure for attaching warheads and reporter tags.Covalent modification of active site residues.Hydrolases, Deubiquitinases nih.gov
Competitive ProfilingBasis for designing probes to screen inhibitor libraries. nih.govresearchgate.netCompetition with potential inhibitors for the active site. nih.govVarious enzyme families

Role in Modulating Molecular Conformation and Ligand Flexibility

The conformational properties of a ligand are a critical determinant of its binding affinity and selectivity. The this compound building block offers a unique combination of rigidity and flexibility that can be exploited in rational drug design.

Conformational Constraint: The cyclobutane ring is a strained, non-planar system that imparts significant conformational rigidity to the molecule. This pre-organization can reduce the entropic penalty upon binding to a protein target, as fewer rotational degrees of freedom are lost. By locking a portion of the molecule into a specific bioactive conformation, the cyclobutane ring can lead to a significant increase in binding affinity.

Controlled Flexibility: In contrast, the seven-membered cycloheptyl ring is highly flexible, capable of adopting multiple low-energy conformations. This flexibility allows the ligand to adapt to the specific shape and dynamic nature of the protein's binding pocket, a concept known as induced fit. nih.govbohrium.com The ability of the cycloheptyl group to explore a broader conformational space can be advantageous in achieving optimal van der Waals contacts within large or malleable hydrophobic pockets. nih.gov

Strategies for Late-Stage Functionalization and Diversification

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the rapid diversification of complex molecules at a late step in the synthetic sequence. nih.govworktribe.com This approach accelerates the exploration of structure-activity relationships by avoiding the need for de novo synthesis of each new analog.

Molecules built from the this compound scaffold offer several opportunities for LSF:

C–H Functionalization: The numerous C–H bonds on both the cycloheptyl and cyclobutyl rings are potential sites for modification. Modern catalytic methods, including those employing palladium, rhodium, or photoredox catalysts, can enable the site-selective introduction of a wide range of functional groups (e.g., halogens, alkyl, aryl, hydroxyl groups). nih.gov Functionalizing the cycloheptyl ring, in particular, could be used to modulate lipophilicity and metabolic stability.

Amine Modification: The secondary amine itself, while often incorporated into a heterocyclic core, can be a point for diversification if it remains as a linker. It can be acylated, alkylated, or converted to other functional groups to probe interactions with the target protein.

Radical-Mediated Reactions: Radical addition processes are well-suited for LSF, as they are often tolerant of various functional groups. nih.gov Reagents like metal sulfinates can be used to install alkyl groups onto the core structure, providing a means to quickly generate analogs with altered steric and electronic properties. nih.gov

These LSF strategies enable chemists to efficiently generate a library of diverse compounds from a common advanced intermediate, significantly streamlining the optimization process from a preliminary hit to a clinical candidate. nih.govchimia.ch

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cycloheptyl-cyclobutylamine, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : this compound synthesis typically involves nucleophilic substitution or reductive amination between cycloheptanone derivatives and cyclobutylamine precursors. Optimization strategies include:

  • Systematic variation of catalysts (e.g., palladium for hydrogenation ).
  • Temperature-controlled stepwise reactions to minimize ring strain in the cyclobutyl moiety .
  • Solvent polarity adjustments to stabilize intermediates (e.g., dichloromethane vs. THF) .
  • Yield tracking via HPLC or GC-MS, with purity thresholds >95% as per analytical chemistry standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on 1^1H NMR signals for cycloheptyl protons (δ 1.5–2.5 ppm, multiplet) and cyclobutylamine NH2_2 (δ 1.0–1.3 ppm). 13^{13}C NMR should confirm sp3^3-hybridized carbons in both rings .
  • IR : NH stretching (~3350 cm1^{-1}) and cyclobutyl ring vibrations (650–800 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peak ([M+H]+^+) matching the theoretical m/z (e.g., calculated via SciPy tools ).
  • Purity validation via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in this compound across different in vitro assays?

  • Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, solvent interference). Mitigation strategies include:

  • Control Experiments : Use standardized positive/negative controls (e.g., known receptor agonists/antagonists) to calibrate assay conditions .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple concentrations to rule out false negatives .
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of observed differences, ensuring p < 0.05 .
  • Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 4-chlorophenyl derivatives ) to identify trends.

Q. What computational modeling approaches are suitable for predicting the conformational stability of this compound, and how do these align with experimental crystallographic data?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ring puckering and amine group flexibility using AMBER or CHARMM force fields .
  • Density Functional Theory (DFT) : Calculate energy minima for chair vs. boat conformations of the cyclobutyl ring .
  • X-ray Crystallography : Compare computational predictions with experimental unit cell parameters (e.g., bond angles, torsional strain) .
  • Validation Metrics : Root-mean-square deviation (RMSD) < 0.5 Å between modeled and experimental structures .

Q. What strategies mitigate stereochemical uncertainties during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases in HPLC (e.g., amylose-based columns) to separate enantiomers .
  • Enantioselective Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric synthesis .
  • Spectroscopic Confirmation : Circular dichroism (CD) or vibrational circular dichroism (VCD) to assign absolute configurations .
  • Crystallographic Analysis : Single-crystal X-ray diffraction to resolve racemic mixtures .

Data Analysis and Reporting Standards

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Replicate Experiments : Conduct triplicate measurements under controlled humidity/temperature .
  • Hansen Solubility Parameters : Calculate HSP values to predict solvent compatibility .
  • Contradiction Analysis : Use Bland-Altman plots to quantify systematic errors between datasets .

Q. What protocols ensure reproducibility in this compound bioactivity studies?

  • Methodological Answer :

  • Detailed Supplemental Materials : Provide stepwise synthesis protocols, raw spectral data, and assay conditions (per Beilstein Journal guidelines ).
  • FAIR Data Principles : Make datasets machine-readable and depositable in repositories like PubChem .
  • Peer Review : Pre-publication validation by independent labs to confirm EC50_{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.